molecular formula C17H17BrFN3O B4732233 N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B4732233
M. Wt: 378.2 g/mol
InChI Key: XYOGYBJWBMTLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s as a potential drug candidate for the treatment of anxiety and depression. Since then, BRL-15572 has been extensively studied for its various pharmacological properties and potential therapeutic applications.

Mechanism of Action

N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The blockade of this receptor by this compound leads to an increase in the release of various neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce anxiolytic and antidepressant-like effects in preclinical studies. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. Additionally, this compound has been shown to possess anti-inflammatory and analgesic effects, which may have potential therapeutic applications in pain management.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT2C receptor, which allows for more specific targeting of this receptor compared to other non-selective antagonists. However, one of the limitations of using this compound is its poor solubility in water, which may require the use of organic solvents for its administration in lab experiments.

Future Directions

Future research on N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide may focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its anti-inflammatory and analgesic effects. Additionally, further studies may investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties and optimal dosing regimens.

Scientific Research Applications

N-(4-bromophenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its anti-inflammatory and analgesic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOGYBJWBMTLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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